3-(3-Amino-4-nitrophenyl)-1-propanol
Overview
Description
3-(3-Amino-4-nitrophenyl)-1-propanol is an organic compound that features both amino and nitro functional groups attached to a benzene ring, along with a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-nitrophenyl)-1-propanol typically involves the nitration of 3-aminophenylpropanol. The nitration process introduces a nitro group to the aromatic ring. This can be achieved using concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-nitrophenyl)-1-propanol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
3-(3-Amino-4-nitrophenyl)-1-propanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-nitrophenyl)-1-propanol involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrophenol: Similar structure but lacks the propanol side chain.
2-Amino-4-nitrophenol: Differently positioned amino and nitro groups.
3-Amino-4-nitrophenylboronic acid: Contains a boronic acid group instead of a propanol side chain.
Uniqueness
3-(3-Amino-4-nitrophenyl)-1-propanol is unique due to the presence of both amino and nitro groups on the aromatic ring along with a propanol side chain.
Properties
IUPAC Name |
3-(3-amino-4-nitrophenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-8-6-7(2-1-5-12)3-4-9(8)11(13)14/h3-4,6,12H,1-2,5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUABOUHLBVAOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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